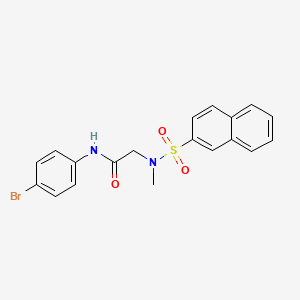

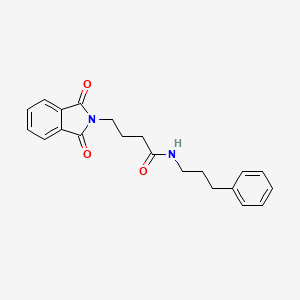

N~1~-(4-bromophenyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

説明

Synthesis Analysis

The synthesis of compounds related to N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide involves complex chemical reactions. For instance, the synthesis of related sulfonyl compounds utilizes bromomethyl phenyl sulfone derivatives and visible-light-promoted radical (phenylsulfonyl)methylation reactions, providing an efficient route to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016). Another approach involves the synthesis of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide ligand through condensation reactions, demonstrating the versatility of synthesis methods for related compounds (Amereih et al., 2021).

Molecular Structure Analysis

Detailed molecular structure analysis is facilitated by various spectroscopic and theoretical methods. For example, the molecular and chemical properties of related compounds have been explored using density functional theory (DFT), revealing insights into their electrophilic and nucleophilic nature (Gültekin et al., 2020). Such analyses contribute to understanding the molecular structure of N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide and related compounds.

Chemical Reactions and Properties

The chemical reactions and properties of compounds within this class are characterized by their reactivity and interaction with various chemical agents. Studies on similar compounds have shown a range of reactions, including (phenylsulfonyl)methylation and condensation reactions, that highlight the chemical versatility and reactivity of these compounds (Liu & Li, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of related sulfonyl compounds have been extensively studied. For instance, the crystal structure and solvation effects on the chemical selectivity and reactivity of sulfonyl compounds provide insight into their physical characteristics and how they may influence chemical behavior and stability (Penso et al., 2003).

Chemical Properties Analysis

The chemical properties of N1-(4-bromophenyl)-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide and related compounds are influenced by their molecular structure, leading to specific reactivity patterns. Research on related compounds has highlighted their potential in forming complex chemical structures and their applications in synthesizing new chemical entities with unique properties (Jia et al., 2009).

科学的研究の応用

Sulfonated Polyimide Copolymers for Proton-Exchange-Membrane Fuel Cells

A study focused on the potential of sulfonated naphthalene dianhydride-based polyimide copolymers for fuel cell applications. These materials, synthesized from novel disulfonated diamines and naphthalenetetracarboxylic dianhydride, displayed properties such as water sorption, proton conductivity, and methanol permeability crucial for direct methanol fuel cell performance, indicating their relevance in the development of fuel cell membranes (Einsla et al., 2005).

Synthetic Equivalents for Tetrahydroisoquinolines

Research into Weinreb amide-based synthetic equivalents provided a convenient synthesis pathway for 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This study showcased the use of N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide and related compounds for synthesizing key intermediates in the synthesis of N-phenylsulfonyl protected tetrahydroisoquinolines, demonstrating the chemical's utility in complex organic synthesis (Kommidi, Balasubramaniam, & Aidhen, 2010).

(Phenylsulfonyl)methylation Reactions

A study highlighted the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides using bromomethyl phenyl sulfone derivatives. This method provided a mild and efficient route to various (phenylsulfonyl)methylated compounds, demonstrating the chemical's applicability in modifying electron-rich aromatic compounds to introduce sulfone functionality (Liu & Li, 2016).

特性

IUPAC Name |

N-(4-bromophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c1-22(13-19(23)21-17-9-7-16(20)8-10-17)26(24,25)18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXAUPGCBFXGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)

![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)

![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)

![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)

![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)